2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile
Description
The compound 2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile features a benzothiazole core linked to a prop-2-enenitrile scaffold. Key substituents include a sulfanyl (-S-) group and an amino (-NH-) group attached to a 4-isopropylphenyl moiety.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPNTSETMSYPN-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C18H18N2S2
- Molecular Weight : 342.47 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:
- Beta-Adrenergic Receptor Agonism : The compound has been noted to interact with beta2 adrenergic receptors, which play a crucial role in various physiological responses, including vasodilation and bronchodilation .
- Muscarinic Receptor Antagonism : Additionally, it may act as a muscarinic receptor antagonist, potentially influencing neurotransmission and muscle contraction .
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties, inhibiting the growth of various pathogens .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds in this class have shown minimal inhibitory concentrations (MICs) below 50 μg/mL against various microorganisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, certain derivatives have been evaluated for their antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). These compounds exhibited moderate to high inhibitory activity, indicating their potential as anticancer agents .
Neuroprotective Effects
Some benzothiazole derivatives have been investigated for their neuroprotective properties. In vitro studies suggest that these compounds can attenuate neuronal injury in models of ischemia/reperfusion injury .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial activity of various benzothiazole derivatives; found significant activity against Staphylococcus aureus and Candida albicans with MIC values <50 μg/mL. |
| Study 2 | Investigated the anticancer effects on MDA-MB-231 and NUGC-3 cell lines; reported IC50 values ranging from 6.46 to 6.56 μM for selected compounds. |
| Study 3 | Assessed neuroprotective effects in rat models; demonstrated reduced neuronal death following treatment with specific benzothiazole derivatives during ischemic events. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
a) 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-67-1)
- Structural Difference: The phenylamino group here is substituted with 3,4-dimethyl groups instead of 4-isopropyl .
- Impact: Electronic Effects: The electron-donating methyl groups may increase electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions.
b) 4-(Benzothiazol-2-yl)pyrazolone Derivatives
Sulfanyl-Containing Analogues
a) N-(4-Bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 892712-65-1)
- Structural Difference : A triazole ring replaces the benzothiazole, and the sulfanyl group is part of an acetamide side chain .
- Functional Impact: The triazole-pyridine system may enhance metal-binding capabilities, relevant in catalysis or enzyme inhibition.
b) Benzamide Derivatives with Alkoxy Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
